molecular formula C15H12FI2NO3 B14499773 O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine CAS No. 62901-41-1

O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine

Cat. No.: B14499773
CAS No.: 62901-41-1
M. Wt: 527.07 g/mol
InChI Key: OAGWPANXYJOAFZ-ZDUSSCGKSA-N
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Description

O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine is a synthetic iodinated tyrosine derivative characterized by a 3-fluorophenyl ether group attached to the hydroxyl position of 3,5-diiodo-L-tyrosine. These compounds share a tyrosine backbone with iodine substitutions, which critically influence their biological activity, receptor binding, and metabolic pathways .

Properties

CAS No.

62901-41-1

Molecular Formula

C15H12FI2NO3

Molecular Weight

527.07 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(3-fluorophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C15H12FI2NO3/c16-9-2-1-3-10(7-9)22-14-11(17)4-8(5-12(14)18)6-13(19)15(20)21/h1-5,7,13H,6,19H2,(H,20,21)/t13-/m0/s1

InChI Key

OAGWPANXYJOAFZ-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by the introduction of a fluorophenyl group. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 3-fluorophenylboronic acid and a suitable coupling reagent like palladium catalyst in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can remove the iodine atoms, leading to deiodinated products.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium azide or thiol compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce deiodinated tyrosine analogs.

Scientific Research Applications

O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can serve as a probe for studying enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced fluorescence or binding affinity.

Mechanism of Action

The mechanism of action of O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity by forming strong interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key iodinated tyrosine derivatives include:

Compound Substituents Molecular Formula Molecular Weight Key Features
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine 3-Fluorophenyl-O-, 3,5-diiodo C₁₅H₁₁F₁I₂NO₃ ~668.07* Fluorine enhances electronegativity; potential metabolic stability
3,5-Diiodo-L-tyrosine (DIT) 3,5-diiodo C₉H₉I₂NO₃ 432.99 Precursor in thyroid hormone synthesis; renal tubular secretion
Levothyroxine (T4) 4-hydroxy-3,5-diiodophenyl-O-, 3,5-diiodo C₁₅H₁₁I₄NO₄ 776.87 Full agonist of GPR35; partial β-arrestin recruitment
Triiodothyronine (T3) 4-hydroxy-3-iodophenyl-O-, 3,5-diiodo C₁₅H₁₂I₃NO₄ 650.97 Partial GPR35 agonist; higher metabolic activity than T4
Reverse T3 3-hydroxy-5-iodophenyl-O-, 3,5-diiodo C₁₅H₁₂I₃NO₄ 650.97 Full GPR35 agonist; potent DMR response (EC₅₀: 5.89 mM)

*Estimated based on structural analogs.

Pharmacokinetic Behavior

  • Renal Excretion: Disubstituted derivatives like DIT undergo active tubular secretion, whereas monosubstituted analogs are reabsorbed . The fluorophenyl group’s hydrophobicity may alter renal clearance compared to polar iodine or hydroxyl groups.
  • Catalytic Activity :

    • DIT demonstrates catalytic activity in the Sandell-Kolthoff reaction, with efficiency surpassing tetraiodofluorescein and rose bengal . Fluorine’s electron-withdrawing effects could modulate similar catalytic pathways.

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